molecular formula C14H13Cl4N B14060628 [4-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

[4-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

Cat. No.: B14060628
M. Wt: 337.1 g/mol
InChI Key: IQXSCUGLTYDAGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is a complex organic compound with a unique structure that includes multiple chlorine atoms and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine typically involves multiple steps, starting with the chlorination of a suitable precursor The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination reactors and continuous flow systems to optimize yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, is crucial to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[4-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced products.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like hydroxide, alkoxide, or amine groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced amines or hydrocarbons. Substitution reactions can lead to the formation of hydroxylated or aminated derivatives.

Scientific Research Applications

[4-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [4-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichlorophenol: A related compound with similar chlorination patterns but different functional groups.

    4-Chloro-3-nitrophenylamine: Another compound with a similar aromatic structure but different substituents.

Uniqueness

[4-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is unique due to its specific combination of chlorine atoms and a dimethylamine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H13Cl4N

Molecular Weight

337.1 g/mol

IUPAC Name

4-chloro-N,N-dimethyl-3-(3,4,5-trichlorocyclohexa-2,4-dien-1-yl)aniline

InChI

InChI=1S/C14H13Cl4N/c1-19(2)9-3-4-11(15)10(7-9)8-5-12(16)14(18)13(17)6-8/h3-5,7-8H,6H2,1-2H3

InChI Key

IQXSCUGLTYDAGW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)Cl)C2CC(=C(C(=C2)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.